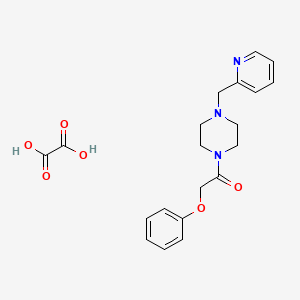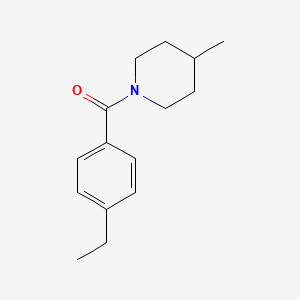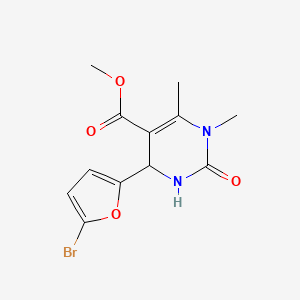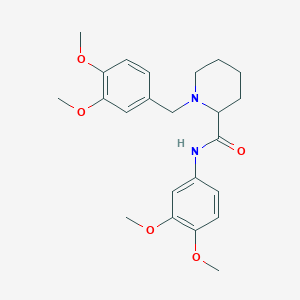![molecular formula C25H24ClN3O3S B4961475 N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and thermoregulation.
作用機序
N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide works by selectively blocking the TRPV1 channel, which is involved in pain sensation and thermoregulation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it leads to the release of neuropeptides that are involved in pain signaling. By blocking TRPV1, N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide can reduce pain sensation.
Biochemical and Physiological Effects:
N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce fever in animal models. Additionally, N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been shown to have effects on the cardiovascular system, including reducing blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide in lab experiments is that it is a selective TRPV1 antagonist, meaning that it only blocks the TRPV1 channel and not other channels. This makes it a useful tool for studying the role of TRPV1 in various physiological processes. However, one limitation of using N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide is that it has a relatively short half-life, meaning that it may need to be administered frequently in lab experiments.
将来の方向性
There are several future directions for research on N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide. One area of research could be to investigate its potential as a treatment for chronic pain conditions in humans. Additionally, further research could be done to better understand the mechanism of action of N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide and its effects on various physiological processes. Finally, research could be done to develop more potent and selective TRPV1 antagonists that could be used in clinical settings.
合成法
The synthesis of N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 3-aminophenyl isothiocyanate to produce 2-chloro-N-[3-(phenylthiocarbamoyl)phenyl]benzamide. This intermediate is then reacted with 4-butoxyaniline to form N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide, which is the final product.
科学的研究の応用
N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic effects in animal models of pain, suggesting that it could be used as a treatment for chronic pain conditions. Additionally, N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory conditions such as arthritis.
特性
IUPAC Name |
N-[3-[(4-butoxybenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-2-3-15-32-20-13-11-17(12-14-20)23(30)29-25(33)28-19-8-6-7-18(16-19)27-24(31)21-9-4-5-10-22(21)26/h4-14,16H,2-3,15H2,1H3,(H,27,31)(H2,28,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHRXWNSPHQNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)

![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)


![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)

![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)